

The Crystalline Architecture of Divanillin: A Technical Guide to its Structure and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Divanillin (systematic name: 6,6'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde), a symmetrical dimer of the widely used flavoring agent vanillin, is a compound of increasing interest in the fields of food science, materials science, and pharmacology.[1] Found in trace amounts in vanilla pods and as a product of lignin degradation, **divanillin** has demonstrated potential as a taste enhancer, antioxidant, and antimicrobial agent.[1] Notably, recent studies have highlighted its promising anticancer properties, specifically its ability to inhibit cancer cell metastasis.[2][3][4]

This technical guide provides an in-depth exploration of the crystal structure of **divanillin**, alongside detailed experimental protocols for its synthesis and crystallographic analysis. Furthermore, it delves into the molecular mechanisms underlying its biological activity, offering a comprehensive resource for researchers and professionals in drug development.

Crystal Structure of Divanillin

The three-dimensional arrangement of atoms in a molecule is fundamental to its physical and chemical properties, as well as its biological activity. The crystal structure of **divanillin** has been determined from laboratory powder X-ray diffraction data.[5]

Crystallographic Data



At present, detailed crystallographic data for derivatives of **divanillin** are not readily available in the public domain. Therefore, a comparative table is not feasible. The crystallographic data for **divanillin** is presented below.

Parameter	Value
Chemical Formula	C16H14O6
Molecular Weight	302.28 g/mol
Crystal System	Orthorhombic
Space Group	Pba2
a	12.28767 Å
b	13.97200 Å
С	3.93043 Å
α	90.0°
β	90.0°
У	90.0°
Volume	675.0 ų
Z	2

Data obtained from Imer et al., 2018 and PubChem.[2][3]

Experimental Protocols Synthesis of Divanillin and its Derivatives

Several methods for the synthesis of **divanillin** and its derivatives have been reported. Below are detailed protocols for enzymatic synthesis of **divanillin** and the synthesis of a methylated derivative.

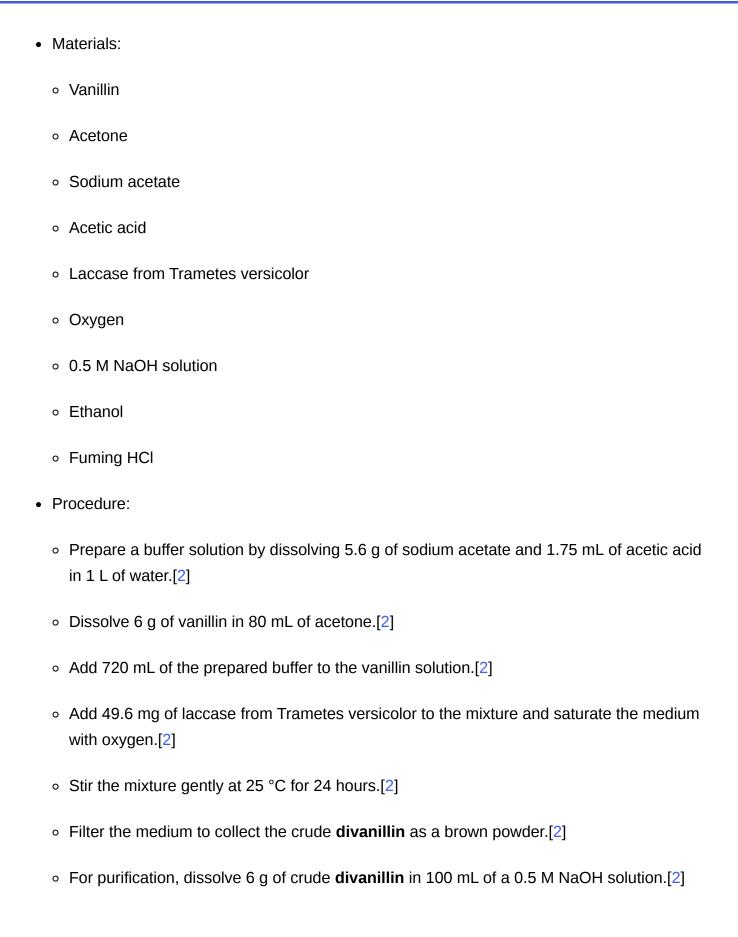
1. Enzymatic Synthesis of **Divanillin**

This method utilizes a laccase enzyme to catalyze the oxidative coupling of vanillin.

Foundational & Exploratory









- Pour this solution into 600 mL of ethanol and acidify with fuming HCl until divanillin precipitates.[2]
- Recover the purified divanillin by filtration and rinse with water and acetone.
- 2. Synthesis of Methylated **Divanillin** (DVM)

This protocol describes the methylation of the hydroxyl groups of **divanillin**.

- Materials:
 - Divanillin
 - Dried N,N-Dimethylformamide (DMF)
 - Potassium carbonate (K₂CO₃)
 - Iodomethane (CH₃I)
 - Water
- Procedure:
 - In a flame-dried and nitrogen-flushed 100 mL glassware equipped with a condenser, dissolve 6.6 mmol of divanillin in 40 mL of dried DMF.[6]
 - Add 3.8 g (27.5 mmol) of K₂CO₃ to the reaction mixture.
 - Heat the mixture at 80 °C for 2 hours.[6]
 - Slowly add 2.45 mL (39.5 mmol) of iodomethane to the reaction mixture and continue heating at 80 °C for an additional 16 hours.[6]
 - Pour the reaction mixture into 300 mL of water and allow it to stand for 5 minutes to allow for complete precipitation of the product.[6]
 - The methylated **divanillin** can be recovered by filtration.



Crystal Structure Determination from Powder X-ray Diffraction

The crystal structure of **divanillin** was determined from powder X-ray diffraction (XRD) data. While the specific experimental parameters for the published structure are not fully detailed, a general protocol for such a determination is as follows.

1. Data Collection:

- A finely ground powder of the crystalline sample is placed in a sample holder.
- The sample is irradiated with a monochromatic X-ray beam of a known wavelength (e.g., Cu K α radiation, λ = 1.5406 Å).
- The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
- The data is collected over a wide range of 2θ values to obtain a complete diffraction pattern.

• 2. Data Processing and Indexing:

- The raw XRD data is processed to remove background noise and correct for instrumental effects.
- The positions of the diffraction peaks are determined.
- The diffraction pattern is indexed to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system. This can be done using software like EXPO2013.[5]

• 3. Structure Solution:

- The space group is determined from the systematic absences in the diffraction pattern.
- The initial positions of the atoms within the unit cell are determined using direct methods or direct-space approaches. Software such as EXPO2013 and WinPSSP can be employed for this step.[5]



• 4. Structure Refinement:

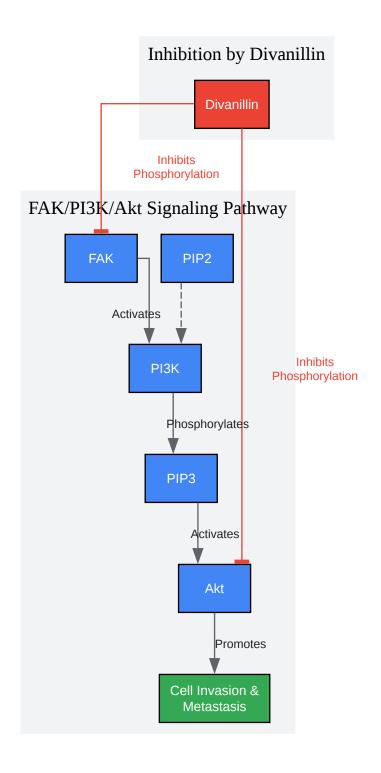
- The atomic positions and other structural parameters are refined using a least-squares fitting procedure, such as the Rietveld method.
- This process minimizes the difference between the observed diffraction pattern and a calculated pattern based on the structural model.
- The final refined structure provides accurate information on bond lengths, bond angles, and torsion angles.

Biological Activity and Signaling Pathway

Divanillin has been shown to possess significant anticancer activity, particularly in inhibiting the metastatic potential of cancer cells.[2][3][4] This has been attributed to its ability to interfere with the FAK/PI3K/Akt signaling pathway, a critical cascade in cell survival, proliferation, and migration.[2][3][4][7]

The FAK/PI3K/Akt pathway is often overactive in cancer, promoting the invasion of cancer cells into surrounding tissues and their spread to distant organs.[7] **Divanillin** has been found to inhibit the phosphorylation of both Focal Adhesion Kinase (FAK) and Akt, key components of this pathway.[2][3][4] Molecular docking studies suggest that **divanillin** binds to the Y397 pocket of the FAK FERM domain, thereby inhibiting its activation.[2][3][4]





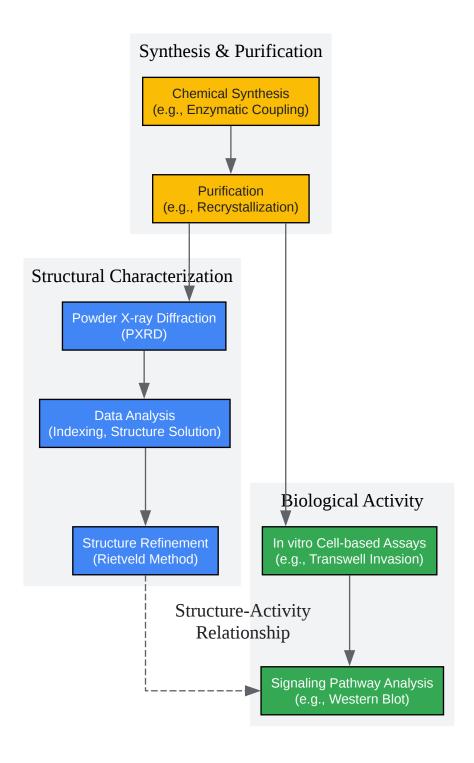
Click to download full resolution via product page

Caption: Inhibition of the FAK/PI3K/Akt signaling pathway by divanillin.

Experimental and Logical Workflows



The process of characterizing a novel compound like a **divanillin** derivative involves a logical flow from synthesis to structural and functional analysis.



Click to download full resolution via product page

Caption: General workflow from synthesis to structural and biological characterization.



Conclusion

Divanillin presents a fascinating scaffold for further investigation in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its crystal structure, methods for its synthesis, and the current understanding of its anticancer activity through the inhibition of the FAK/PI3K/Akt signaling pathway. While the crystallographic data for **divanillin** derivatives remains elusive, the protocols and information presented here offer a solid foundation for researchers to build upon. Future work in synthesizing and crystallizing **divanillin** derivatives will be crucial for establishing structure-activity relationships and for the rational design of more potent therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. youtube.com [youtube.com]
- 2. Homodimers of Vanillin and Apocynin Decrease the Metastatic Potential of Human Cancer Cells by Inhibiting the FAK/PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Vanillin and Apocynin Homo-Dimers Offer Natural Cancer Treatment by Inhibiting the FAK/PI3K/Akt Pathway VISBIO [visbio.co.th]
- To cite this document: BenchChem. [The Crystalline Architecture of Divanillin: A Technical Guide to its Structure and Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108160#crystal-structure-of-divanillin-and-its-derivatives]

Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com